molecular formula C17H19NO2 B270219 N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

Cat. No.: B270219
M. Wt: 269.34 g/mol
InChI Key: IJXVXQBFXACFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group and a 2-ethoxyphenylamine moiety. These compounds typically exhibit pharmacological activity due to their ability to modulate epigenetic pathways or disrupt critical cellular interactions .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

IJXVXQBFXACFES-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(2-ethoxyphenyl)-3,5-dimethylbenzamide, highlighting their substituents, molecular weights (MW), biological targets, and applications:

Compound Name (IUPAC) Substituents on Benzamide Nitrogen MW Biological Target/Activity Key Findings/Applications References
LMK-235 (N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide) Hexyl-linked hydroxamic acid 378.4 HDAC4/5 inhibitor Selective inhibition of HDAC4/5; enhances cisplatin efficacy in NSCLC
DM-PIT-1 (N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) Thiourea-linked nitrohydroxyphenyl 351.8 PIP3 antagonist Anti-cancer activity via PI3K pathway inhibition; validated by HPLC pharmacokinetics
Compound 2j (N-(2-(benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) Benzylamino and hydroxamic acid groups 446.4 HDAC inhibitor (broad-spectrum) 77% synthetic yield; >99% HPLC purity; tested in HDACi screens
Compound 2m (N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide) 4-Fluorobenzyl and hydroxamic acid groups 464.5 HDAC inhibitor (isoform-selective) 91% synthetic yield; distinct NMR shifts
N-(3-picolyl)-3,5-dimethylbenzamide 3-Picolyl group 270.3 Not specified (research chemical) Commercial availability for biochemical studies

Key Comparative Insights

Structural Influence on Activity
  • Hydroxamic Acid Moieties : Compounds like LMK-235 and 2j/2m incorporate hydroxamic acid groups, which are critical for HDAC inhibition. The hexyl chain in LMK-235 enhances selectivity for HDAC4/5 over other isoforms, whereas the benzyl/fluorobenzyl groups in 2j/2m may alter binding affinity .
  • Substituent Hydrophobicity : The 2-ethoxyphenyl group in the target compound likely improves membrane permeability compared to polar groups (e.g., hydroxamic acid), but may reduce HDAC binding efficiency.
  • Thiourea Linkers (DM-PIT-1): The thiourea and nitro groups in DM-PIT-1 facilitate interactions with PIP3, demonstrating how non-HDAC targets can be addressed via structural diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.